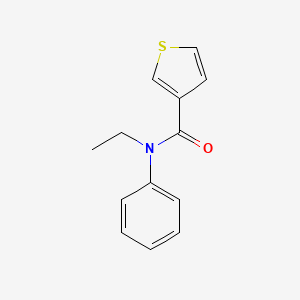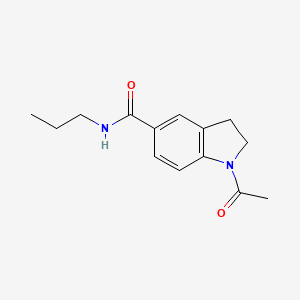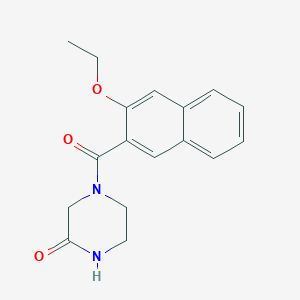![molecular formula C14H18N4O B7473908 N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CP-94,253, is a selective antagonist of the dopamine D4 receptor. It is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex, which is a brain region that plays a key role in regulating attention and working memory. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that plays a key role in regulating reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of research could be to further investigate its potential therapeutic effects in the treatment of schizophrenia, ADHD, and drug addiction. Another area of research could be to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on developing more water-soluble analogs of N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide to improve its administration in experimental settings.
Métodos De Síntesis
The synthesis of N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps. The first step is the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 1,3-dimethyl-5-hydrazinylpyrazole. The final step involves the reaction of 1,3-dimethyl-5-hydrazinylpyrazole with 2-chloro-5-nitropyridine to form N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-12-7-10(8-15-13(12)18(2)17-9)14(19)16-11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGKXGJEPVFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

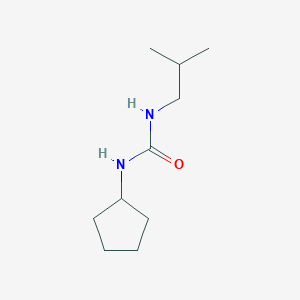
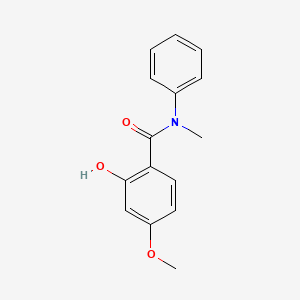
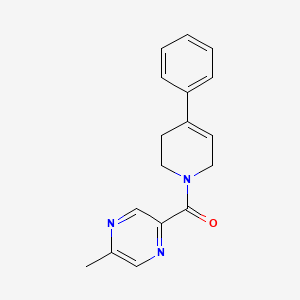
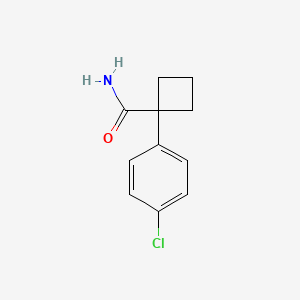

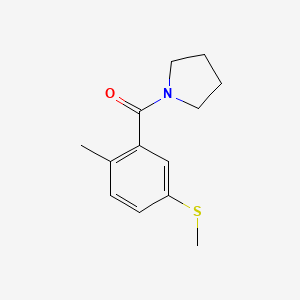

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
